5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene
Overview
Description
6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine is a heterocyclic compound with a unique structure that includes fused pyridine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with pyrrole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-b:5,4-c’]dipyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyridine or pyrrole rings .
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine hydrochloride
- 6,9-Bis(Boc)-2-bromo-6,7,8,9-tetrahydro-5H-pyrrolo[2,3-b:4,5-c’]dipyridine
- 1-Substituted-3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium chlorides or bromides
Uniqueness
6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-8-7-3-5-11-6-9(7)13-10(8)12-4-1/h1-2,4,11H,3,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERRGHOQSMUIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630677 | |
Record name | 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354893-21-2 | |
Record name | 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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